molecular formula C14H16N2O2 B7474705 1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one

1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one

Cat. No. B7474705
M. Wt: 244.29 g/mol
InChI Key: MBMQTHDVVIVJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one, also known as ACPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ACPD is a synthetic compound that is commonly used in the study of neuroscience, biochemistry, and pharmacology.

Mechanism of Action

1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one activates mGluRs by binding to the extracellular domain of the receptor. This binding results in the activation of intracellular signaling pathways that modulate the activity of neurons. 1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one has been shown to increase the release of neurotransmitters such as glutamate and GABA, which play a crucial role in synaptic transmission.
Biochemical and Physiological Effects
1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one has been shown to have both excitatory and inhibitory effects on neuronal activity. The excitatory effects are mediated by the activation of mGluRs, which results in an increase in intracellular calcium levels and the release of neurotransmitters. The inhibitory effects are mediated by the activation of GABA receptors, which results in a decrease in intracellular calcium levels and the inhibition of neuronal activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one is its ability to activate mGluRs selectively. This allows researchers to study the role of these receptors in various neurological disorders without affecting other neurotransmitter systems. However, 1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one has a short half-life and is rapidly metabolized in vivo, which limits its use in animal studies.

Future Directions

There are several future directions for the use of 1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one in scientific research. One direction is the development of more potent and selective mGluR agonists that can be used in animal studies. Another direction is the study of the role of mGluRs in the regulation of synaptic plasticity, which is important for learning and memory. Additionally, 1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one can be used to study the role of mGluRs in the regulation of pain, addiction, and anxiety disorders.

Synthesis Methods

The synthesis of 1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one involves the reaction of 4-bromobenzene-1-carbonyl chloride with azetidine in the presence of triethylamine. The resulting intermediate is then reacted with pyrrolidine in the presence of sodium hydride to yield 1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one. The purity of 1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one can be improved by recrystallization.

Scientific Research Applications

1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one has been widely used in scientific research due to its ability to activate metabotropic glutamate receptors (mGluRs). These receptors are found in the central nervous system and play a crucial role in synaptic transmission, learning, and memory. 1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one has been used to study the role of mGluRs in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

1-[4-(azetidine-1-carbonyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-13-3-1-10-16(13)12-6-4-11(5-7-12)14(18)15-8-2-9-15/h4-7H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMQTHDVVIVJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one

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